7-(4-Bromophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Bromophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and phenyl groups in its structure enhances its reactivity and biological activity, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoacetophenone with phenylhydrazine to form the intermediate hydrazone, which then undergoes cyclization with formamide to yield the desired pyrazolo[1,5-a]pyrimidine .
Industrial Production Methods
Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the reaction rate and yield, making it a viable method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(4-Bromophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Industry: Used in the development of new materials with specific properties, such as optoelectronic devices.
Mechanism of Action
The mechanism of action of 7-(4-Bromophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in cell proliferation and apoptosis, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).
Pathways Involved: The compound can inhibit the activation of key signaling pathways, including the Akt and Erk pathways, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds like 7-phenylpyrazolo[1,5-a]pyrimidine and 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine share a similar core structure but differ in their substituents.
Triazolo[1,5-a]pyrimidine Derivatives: These compounds have a similar heterocyclic framework but contain an additional nitrogen atom in the ring.
Uniqueness
The presence of the 4-bromophenyl group in 7-(4-Bromophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine enhances its reactivity and biological activity compared to other similar compounds. This unique substitution pattern contributes to its potent antimicrobial and anticancer properties .
Properties
Molecular Formula |
C18H12BrN3 |
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Molecular Weight |
350.2 g/mol |
IUPAC Name |
7-(4-bromophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H12BrN3/c19-15-8-6-14(7-9-15)17-10-11-20-18-12-16(21-22(17)18)13-4-2-1-3-5-13/h1-12H |
InChI Key |
BFJJQBBGSOFZMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC=NC3=C2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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